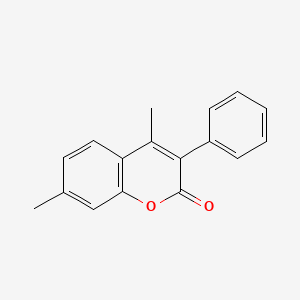
4,7-Dimethyl-3-phenylcoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dimethyl-3-phenylcoumarin is a derivative of coumarin, a family of heterocyclic molecules that are widely used in both organic and medicinal chemistry . Coumarins are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has attracted the attention of many research groups due to their good biological activity and application value in fluorescent probes . Based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .Molecular Structure Analysis
The structure of 4,7-Dimethyl-3-phenylcoumarin was determined by X-ray crystallography . It crystallizes in the space group P2 1/a with cell parameters a= 15.290(3)Å, b= 6.5298(14)Å, c= 27.551(6)Å, β= 105.054(13)°, Z= 8, and V= 2656.2(9)Å3 .Chemical Reactions Analysis
The synthesis of 4,7-Dimethyl-3-phenylcoumarin involves the reaction of 2-hydroxy-4-dimethylaminobenzaldehyde with carbethoxy-benzylidene-triphenylphosphorane .Wissenschaftliche Forschungsanwendungen
Antifungal and Antiaflatoxigenic Activities
4,7-Dimethyl-3-phenylcoumarin, also known as 4-Hydroxy-7-methyl-3-phenylcoumarin, has shown potent antifungal and antiaflatoxigenic activities against Aspergillus flavus . The compound inhibits aflatoxin biosynthesis by downregulating the expression of aflD, aflK, aflQ, and aflR .
Inhibition of Aflatoxin Production
The compound is effective in suppressing aflatoxin production. It achieves this by downregulating the expression of genes involved in aflatoxin biosynthesis .
Medicinal Chemistry Applications
3-Phenylcoumarins, a family of heterocyclic molecules that includes 4,7-Dimethyl-3-phenylcoumarin, are widely used in both organic and medicinal chemistry . They have been used in the design of new drug candidates .
Synthetic Procedures
The compound has been used in various synthetic procedures. For instance, a highly regioselective and transition-metal free one-pot arylation of coumarins-3-carboxylic acid has been achieved using 4,7-Dimethyl-3-phenylcoumarin .
Inhibition of Neutrophil Extracellular Traps Formation
The 3-phenylcoumarin derivative 6,7-dihydroxy-3-[3’,4’-methylenedioxyphenyl]-coumarin has been found to inhibit the formation and release of neutrophil extracellular traps .
Safety and Hazards
Wirkmechanismus
Target of Action
Coumarins, the class of compounds to which 4,7-dimethyl-3-phenylcoumarin belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Coumarins are known to interact with their targets in various ways, such as inhibiting enzyme activity, modulating receptor function, or altering cellular structures . The specific interactions depend on the structure of the coumarin derivative and the nature of the target.
Biochemical Pathways
Coumarins are involved in a variety of biochemical pathways. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Pharmacokinetics
Coumarins are generally well-absorbed and widely distributed in the body . They undergo metabolic transformations, often involving the liver, and are excreted via the kidneys . These properties influence the bioavailability of coumarins, including 4,7-Dimethyl-3-phenylcoumarin.
Result of Action
Coumarins are known to have a wide range of biological and therapeutic properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory effects . It’s likely that 4,7-Dimethyl-3-phenylcoumarin has similar effects due to its structural similarity to other coumarins.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,7-Dimethyl-3-phenylcoumarin. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
4,7-dimethyl-3-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c1-11-8-9-14-12(2)16(13-6-4-3-5-7-13)17(18)19-15(14)10-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPZLPMSNLJMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dimethyl-3-phenylcoumarin | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{1-[(Tert-butoxy)carbonyl]-4,4-dimethylpyrrolidin-2-yl}acetic acid](/img/structure/B2884637.png)
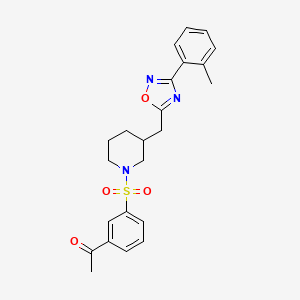

![N-(3-acetamidophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2884641.png)
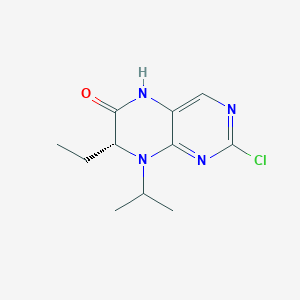
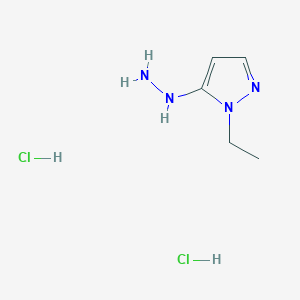
![1-[4-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2884646.png)

![4-(1'-(2-(dimethylamino)ethyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2884649.png)
![Methyl 2-[2-({[(1-cyanocyclohexyl)carbamoyl]methyl}sulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl]acetate](/img/structure/B2884651.png)
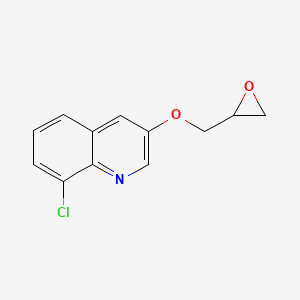
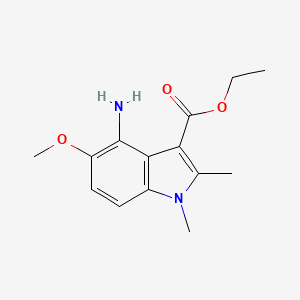
![1-(Cyclopropylmethyl)-2-[(3,3-dimethyl-2H-1-benzofuran-5-yl)oxymethyl]aziridine](/img/structure/B2884659.png)